Hexahydropyridazine
Overview
Description
Hexahydropyridazine is a chemical compound that is part of a broader class of heterocyclic compounds. It is characterized by a six-membered ring containing nitrogen atoms. The interest in hexahydropyridazine and its derivatives stems from their potential pharmacological activities and their use as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of hexahydropyridazine derivatives has been approached through various methods. An organocatalytic approach has been used for the enantioselective one-pot synthesis of hexahydropyridazine core structures starting from glycine esters . Another method involves a Lewis acid-catalyzed annulation of cyclopropane carbaldehydes and aryl hydrazines, followed by a cycloaddition reaction to yield hexahydropyridazine derivatives . Additionally, molecular iodine has been used as a catalyst in an aqueous medium for the synthesis of dihydropyridazines, which can be considered as precursors or related structures to hexahydropyridazines .
Molecular Structure Analysis
The molecular structure of hexahydropyridazine derivatives has been elucidated using various techniques, including crystallography. For instance, the crystal structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]thiazine, has been determined, providing insights into the conformation of the bicyclic ring system .
Chemical Reactions Analysis
Hexahydropyridazine derivatives participate in various chemical reactions. They have been used as core scaffolds in asymmetric synthesis, leading to the creation of polysubstituted chiral hexahydropyridazines . These compounds have shown the ability to inhibit breast cancer cell proliferation by inducing apoptosis . Moreover, hexahydropyridazine derivatives have been synthesized for pharmacological evaluation, indicating their potential as bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydropyridazine derivatives are influenced by their molecular structure. The presence of multiple functional groups and stereogenic centers in these compounds can lead to diverse pharmacological activities . The synthesis methods employed also aim to optimize the yield, stereoselectivity, and environmental impact, which are important aspects of their physical and chemical properties .
Scientific Research Applications
Synthesis and Structural Investigation
Hexahydropyridazines have been synthesized with various substituents to explore their biological activity. An X-ray structural investigation was conducted on 4-hydroxyimino-2-methyl-1-phenethylhexahydropyridazine, showing moderate local anesthetic, antihistaminic, and anticonvulsive activity (Khanamiryan et al., 1993).
Anticancer Properties
Researchers have developed a highly enantioselective synthesis method for hexahydropyridazine derivatives. These compounds, particularly compound 5 c, demonstrated potent inhibition of MCF-7 breast cancer cell proliferation by inducing apoptosis through ERK- and PARP-regulated pathways, and mitochondrial pathways (Leng et al., 2015).
ACE Inhibitors
Hexahydropyridazine-based systems, proposed as potent inhibitors of angiotensin-converting enzyme (ACE), showed very active ACE inhibition in vitro and in vivo (Attwood et al., 1984).
Glycosidase Inhibitors
Alkylated or acylated analogues of hexahydropyridazine aza-galacto-fagomine (AGF) have been synthesized and studied as glycosidase inhibitors. Specifically, n-butyl N2-alkylated AGF potently inhibited the enzyme galactocerebrosidase, implicated in Krabbe disease (Viuff & Jensen, 2016).
Synthesis and Catalysis
A palladium-catalyzed [3 + 3] cycloaddition of trimethylenemethane with azomethine imines was developed for producing hexahydropyridazine derivatives. This method differs from previously reported [3 + 2] cycloadditions and is applicable to couplings with nitrones (Shintani & Hayashi, 2006).
Organocatalytic Asymmetric
SynthesisOrganocatalytic asymmetric synthesis of hexahydropyridazines was achieved through a unique Michael/amination/cyclization reaction. This process, utilizing α,-α-L-diphenylprolinol trimethylsilyl ether as a catalyst, yielded substituted hexahydropyridazines with high chemical yields and stereoselectivities (Chen & Chen, 2015).
Antioxidant and Anti-inflammatory Activity
Novel pyrimidine and triazole fused derivatives of dihydropyrimidinecarbonitrile, including hexahydropyridazine analogues, were synthesized and investigated for their antioxidant and anti-inflammatory activity. Some of these compounds exhibited potent effects in these areas (Bhalgat et al., 2014).
Antiproliferative Activity
Pyridapeptides, containing hexahydropyridazine-3-carboxylic acid and derived from marine sponge-derived Streptomyces, showed significant antiproliferative activity against various human cancer cell lines. These compounds displayed their potency via glycosylation at specific residues (Zhao et al., 2022).
Safety And Hazards
The safety data sheet for hexahydropyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
diazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFABIIOAKIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198515 | |
Record name | 1,2-Diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyridazine | |
CAS RN |
505-19-1 | |
Record name | Pyridazine, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 505-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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